Boc-D-4-azidophe

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

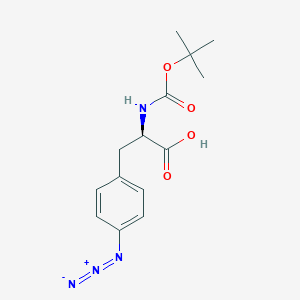

(2R)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWGGRIVPTXYGU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Advantage of a Multifunctional Amino Acid

An In-Depth Technical Guide to Boc-D-4-azidophenylalanine: A Versatile Tool for Chemical Biology and Drug Discovery

In the landscape of peptide chemistry and drug development, the ability to probe and manipulate biological systems with precision is paramount. Unnatural amino acids (UAAs) are cornerstone tools in this endeavor, offering functionalities beyond the canonical twenty. Among these, Boc-D-4-azidophenylalanine stands out as a particularly powerful and versatile building block. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on its structure, properties, and core applications.

This molecule is strategically designed with three key features that confer its utility:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the alpha-amino function is essential for its use in stepwise solid-phase peptide synthesis (SPPS), preventing unwanted polymerization and ensuring controlled chain elongation.[1][2]

-

The D-Configuration: The D-enantiomer of the amino acid provides a significant strategic advantage by rendering peptides that incorporate it resistant to degradation by endogenous proteases, which typically recognize L-amino acids. This enhances the metabolic stability and in vivo half-life of peptide-based therapeutics.[3]

-

The 4-Azido Group: The azide moiety on the phenyl ring is a bioorthogonal handle with dual functionality. It serves as a photoactivatable crosslinker to capture protein-protein interactions and can also participate in highly specific "click chemistry" reactions for bioconjugation.[4][5]

This guide will delve into the causality behind its design, provide field-proven protocols for its application, and offer a clear framework for leveraging its unique properties in research and development.

Chemical Structure and Physicochemical Properties

The molecular architecture of Boc-D-4-azidophenylalanine is central to its function. The core is a phenylalanine scaffold, with the alpha-carbon in the D-stereochemical configuration. The alpha-amino group is protected by a Boc group, and the para-position of the phenyl ring is substituted with an azide (-N₃) group.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Boc-D-4-azidophenylalanine.

| Property | Value | Reference(s) |

| CAS Number | 214630-05-4 | [6] |

| Molecular Formula | C₁₄H₁₈N₄O₄ | [6][7] |

| Molecular Weight | 306.32 g/mol | [6][7] |

| Appearance | Off-white to yellow powder | [6] |

| Purity | ≥ 99% (HPLC) | [6] |

| Storage Conditions | 0-8 °C, dry | [4][6] |

| Synonyms | Boc-D-Phe(4-N3)-OH, Boc-p-azido-D-Phe-OH | [6] |

Core Applications and Mechanisms of Action

The utility of Boc-D-4-azidophenylalanine stems from its two primary reactive modes: photo-crosslinking and bioconjugation.

Photo-Crosslinking to Map Molecular Interactions

A primary application is in identifying and mapping protein-protein or peptide-receptor interactions within their native biological context.[8][9] The underlying mechanism is the photoactivation of the aryl azide.

-

Mechanism: Upon irradiation with UV light (typically ~365 nm), the azide group loses dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.[5][9] This nitrene is short-lived and can readily insert into proximal C-H or N-H bonds, forming a stable, covalent crosslink with an interacting molecule.[5] This "trapping" of transient interactions provides a snapshot of the molecular neighborhood at a specific moment.

-

Expertise & Causality: The choice of an aryl azide over other photoreactive groups is deliberate. It is relatively small, minimizing perturbation of the native peptide structure, and it is inert until activated by UV light, preventing premature reactions. The D-configuration ensures the peptide probe remains intact long enough in biological media to find its target before crosslinking is initiated.

Bioconjugation via Bioorthogonal Click Chemistry

The azide group is a key player in the field of bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native processes. Boc-D-4-azidophenylalanine is used to install an azide handle into a synthetic peptide, which can then be selectively modified.

-

Mechanism: The azide group can undergo a [3+2] cycloaddition reaction with an alkyne-containing molecule. This can be achieved through two primary methods:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that forms a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[10][11][12]

-

-

Trustworthiness & Application: This self-validating system ensures that labeling is highly specific to the site of incorporation. Researchers can synthesize a peptide containing D-4-azidophenylalanine and then conjugate it to a wide array of reporter molecules, such as fluorophores for imaging, PET tracers for in vivo tracking, or drug payloads for targeted delivery.[10][11]

Experimental Protocols: A Practical Guide

The following protocols provide a validated framework for the synthesis of a photo-crosslinking peptide probe and its application in identifying binding partners.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Azidophenylalanine Peptide

This protocol describes the manual incorporation of Boc-D-4-azidophenylalanine into a peptide sequence using standard Boc-SPPS chemistry.

Objective: To synthesize a peptide with Boc-D-4-azidophenylalanine at a defined position.

Materials:

-

Rink Amide MBHA resin

-

Boc-protected amino acids, including Boc-D-4-azidophenylalanine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

DIPEA (N,N-Diisopropylethylamine)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Piperidine (for Fmoc deprotection if using Fmoc-SPPS as an alternative)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain and repeat the 50% TFA treatment for 20 minutes to ensure complete removal of the Boc group from the resin's linker or the previously coupled amino acid.

-

Wash the resin with DCM (3x) followed by DMF (3x).

-

-

Amino Acid Coupling (for Boc-D-4-azidophenylalanine):

-

In a separate vial, pre-activate Boc-D-4-azidophenylalanine (3 eq.) by dissolving it in DMF with HBTU (3 eq.) and DIPEA (6 eq.). Allow to react for 2-5 minutes. Causality: HBTU is a coupling agent that forms an activated ester with the amino acid's carboxyl group, making it highly susceptible to nucleophilic attack by the free amine on the resin.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines remain).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin thoroughly with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. Causality: The high concentration of TFA cleaves the peptide from the resin and removes all side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

-

Purification: Dry the crude peptide pellet and purify using reverse-phase HPLC. Confirm the mass of the final product via mass spectrometry.

Protocol 2: Photo-Crosslinking of a Peptide Probe to its Target Protein

Objective: To covalently link a synthesized peptide containing D-4-azidophenylalanine to its binding partner for identification.

Materials:

-

Purified peptide containing D-4-azidophenylalanine (from Protocol 1)

-

Target protein solution or cell lysate

-

Phosphate-buffered saline (PBS)

-

UV lamp (365 nm), such as a handheld UV lamp or a crosslinker instrument.[8]

-

SDS-PAGE gels and Western Blotting reagents or Mass Spectrometer

Methodology:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the purified peptide probe (final concentration typically 1-10 µM) with the target protein solution or cell lysate in PBS. Trustworthiness: Include a control sample without the peptide and another control sample with the peptide but without UV irradiation to validate that crosslinking is specific and light-dependent.[8]

-

Incubate the mixture for 30-60 minutes on ice or at 4°C to allow for binding equilibrium to be reached.

-

-

UV Crosslinking:

-

Place the open tubes on ice, positioned directly under a 365 nm UV source.

-

Irradiate for 15-60 minutes. The optimal time should be determined empirically. Causality: Performing the irradiation on ice minimizes heat-induced denaturation of proteins and reduces non-specific reactions.

-

-

Analysis of Crosslinked Products:

-

SDS-PAGE & Western Blot: Quench the reaction by adding SDS-PAGE loading buffer. Boil the samples and run on a polyacrylamide gel. Transfer to a membrane and probe with an antibody against the suspected target protein or an antibody against a tag on the peptide. A higher molecular weight band in the UV-treated lane compared to the control indicates a successful crosslink.

-

Mass Spectrometry: For unbiased target identification, the higher molecular weight band can be excised from a Coomassie-stained gel and analyzed by mass spectrometry to identify both the peptide and its covalently bound partner protein.

-

Conclusion

Boc-D-4-azidophenylalanine is a high-impact chemical tool that provides a robust and reliable means to investigate and manipulate biological systems. Its rational design—combining a stable protecting group for synthesis, a protease-resistant stereocenter for stability, and a versatile azide group for crosslinking and conjugation—makes it an indispensable asset. By understanding the mechanisms behind its functionality and employing validated protocols, researchers can effectively synthesize advanced peptide probes to capture protein interactions, develop targeted therapeutics, and create novel imaging agents, thereby accelerating the pace of discovery in chemical biology and drug development.

References

-

Farran, A., et al. (2020). Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells. PubMed. Retrieved from [Link]

-

Kölbel, K., et al. (2014). An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae. PubMed. Retrieved from [Link]

-

Dzuricky, M., et al. (2017). Crosslinkable Unnatural Amino Acids Enable Facile Synthesis of Thermoresponsive Nano- to Microgels. Isaacs Lab, Yale University. Retrieved from [Link]

-

Tippmann, E. M. (2019). NcAAs for photocrosslinking: benzoyl‐phenylalanine (Bpa, 1); p‐azido‐phenylalanine (Azi, 2)... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-4-azido-L-phenylalanine. PubChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

-

Boyd, S. J., et al. (2017). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. National Institutes of Health. Retrieved from [Link]

-

Rezen, A. C., et al. (2018). Synthesis and protein incorporation of azido-modified unnatural amino acids. Royal Society of Chemistry. Retrieved from [Link]

-

Boyd, S. J., et al. (2017). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. Retrieved from [Link]

-

de la Torre, J. G., et al. (2021). Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. National Institutes of Health. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Leveraging Boc-D-4-Iodophenylalanine for Advanced Drug Development and Imaging. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Azido-L-phenylalanine. PubChem. Retrieved from [Link]

-

Subramanian, E., et al. (2015). Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe. Nature. Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of Boc protected coupled product of L-Phenylalanine and Ethylenediamine. Scholars Research Library. Retrieved from [Link]

-

Rashidian, M., et al. (2017). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. PubMed. Retrieved from [Link]

-

Rashidian, M., et al. (2017). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. National Institutes of Health. Retrieved from [Link]

-

baseclick GmbH. (n.d.). 4-Azido-L-phenylalanine. baseclick GmbH. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. isaacslab.yale.edu [isaacslab.yale.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc-4-azido-L-phenylalanine | C14H18N4O4 | CID 11243693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Azido-L-phenylalanine [baseclick.eu]

A Senior Application Scientist's Guide to the Synthesis and Purification of Boc-D-4-azidophenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Boc-D-4-azidophenylalanine

In the landscape of modern chemical biology and drug development, the ability to forge precise molecular connections is paramount. Boc-D-4-azidophenylalanine stands as a cornerstone unnatural amino acid, empowering researchers to leverage the power of bioorthogonal chemistry. Its D-isomeric form provides inherent resistance to enzymatic degradation, a critical feature for developing stable peptide-based therapeutics. The true value of this molecule lies in its terminal azide moiety—a versatile chemical handle for "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

This guide moves beyond a simple recitation of steps. As a Senior Application Scientist, my objective is to provide a comprehensive, field-tested framework for the synthesis, purification, and characterization of this vital building block. We will delve into the causality behind each procedural choice, ensuring that the protocol is not just followed, but understood. This foundational understanding is key to successful troubleshooting and adaptation.

Synthetic Strategy: Diazotization and Azidation

The most robust and widely adopted synthetic route to Boc-D-4-azidophenylalanine begins with its amino-substituted precursor, Boc-D-4-aminophenylalanine. The strategy hinges on a classic two-step, one-pot transformation:

-

Diazotization: The aromatic primary amine is converted into a reactive diazonium salt.

-

Azidation: The diazonium group is subsequently displaced by an azide nucleophile.

This pathway is favored for its high efficiency and the ready availability of the starting materials.

The Rationale Behind the Chosen Path

The core of this synthesis is the Sandmeyer-type reaction. The aromatic diazonium salt is an excellent leaving group (N₂ gas), facilitating nucleophilic aromatic substitution, which is otherwise difficult to achieve on an electron-rich aromatic ring.

Expert Insight: The critical parameter in this synthesis is temperature control. Aromatic diazonium salts are notoriously unstable at elevated temperatures and can decompose violently.[3] Maintaining a temperature between 0 and 5 °C is non-negotiable for maximizing yield and ensuring safety. The in situ generation of nitrous acid (from NaNO₂ and a strong acid) allows for precise control over the concentration of the reactive diazotizing agent, preventing unwanted side reactions.

Below is a diagram illustrating the chemical transformation.

Sources

A Comprehensive Technical Guide to Boc-D-4-azidophenylalanine: A Versatile Tool in Peptide Chemistry and Chemical Biology

Abstract

This technical guide provides an in-depth exploration of N-α-(tert-Butoxycarbonyl)-D-4-azidophenylalanine (Boc-D-4-azidophe), a non-canonical amino acid that has become an indispensable tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and diverse applications, with a particular focus on its utility in peptide synthesis, bio-orthogonal "click" chemistry, and photo-activated crosslinking studies. This guide is designed to offer not only a comprehensive overview but also actionable, field-proven insights to empower your research endeavors.

Core Properties of Boc-D-4-azidophenylalanine

Boc-D-4-azidophenylalanine is a derivative of the natural amino acid D-phenylalanine, distinguished by two critical modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an azido (-N3) moiety at the para position of the phenyl ring. These features bestow upon it unique chemical reactivity and versatility.

| Property | Value | Source |

| CAS Number | 214630-05-4 | [1] |

| Molecular Formula | C₁₄H₁₈N₄O₄ | [1] |

| Molecular Weight | 306.32 g/mol | [1] |

| Appearance | Off-white to yellow powder | [1] |

| Purity | ≥ 99% (HPLC, Chiral purity) | [1] |

| Storage Conditions | 0-8 °C | [1] |

The Boc protecting group is a cornerstone of peptide synthesis, offering robust protection of the amine functionality under a variety of reaction conditions while being readily removable with mild acid treatment.[2] The azide group, on the other hand, is a bio-orthogonal functional handle, meaning it is chemically inert within biological systems but can be selectively reacted with specific partners, most notably alkynes in "click" chemistry reactions.[3][]

Synthesis and Quality Considerations

A reliable and scalable synthesis of 4-azido-L-phenylalanine starting from L-phenylalanine has been described, which can be adapted for the D-enantiomer.[5] The process typically involves the diazotization of an amino group on the phenyl ring followed by azidation. Subsequent protection of the α-amino group with Di-tert-butyl dicarbonate (Boc₂O) yields the final product.

It is imperative for researchers to source Boc-D-4-azidophenylalanine of high purity, as impurities can lead to side reactions and complicate the interpretation of experimental results. Chiral purity is particularly critical to ensure the correct stereochemistry of the final peptide.

Applications in Peptide Synthesis

The primary application of Boc-D-4-azidophenylalanine is as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into a peptide sequence introduces a latent reactive handle that can be utilized for a variety of downstream modifications. The stability of the Boc protecting group and the azide functionality to standard peptide coupling and deprotection cycles makes it a highly compatible reagent in Boc-based SPPS protocols.[6]

Workflow for Incorporating Boc-D-4-azidophenylalanine in SPPS

Caption: General workflow for solid-phase peptide synthesis incorporating Boc-D-4-azidophenylalanine.

Bio-orthogonal Chemistry: The Power of the Azide Group

The azide moiety of Boc-D-4-azidophenylalanine is the gateway to a world of selective chemical modifications through "click" chemistry. This suite of reactions is characterized by high efficiency, mild reaction conditions, and the absence of interfering side products.[]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, involving the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole. This reaction is highly specific and can be performed in aqueous environments, making it ideal for the modification of peptides and proteins.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides without the need for a catalyst.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions for peptide modification.

Photo-Activated Crosslinking: Mapping Molecular Interactions

The aryl azide of 4-azidophenylalanine is a photo-activatable crosslinking agent. Upon exposure to UV light (typically around 254-300 nm), the azide group is converted into a highly reactive nitrene intermediate.[8][9] This nitrene can then form a covalent bond with nearby molecules, effectively "trapping" transient interactions. This technique is invaluable for studying protein-protein interactions within their native cellular environment.[9][10]

Experimental Protocol for Photo-Crosslinking

-

Incorporate Boc-D-4-azidophenylalanine: Synthesize the peptide or express the protein of interest with Boc-D-4-azidophenylalanine incorporated at a specific site.

-

Incubate with Binding Partner: Allow the modified peptide/protein to interact with its putative binding partner.

-

UV Irradiation: Expose the sample to UV light on ice to initiate crosslinking. The wavelength and duration of UV exposure require careful optimization to maximize crosslinking efficiency while minimizing protein damage.[9]

-

Analysis: The crosslinked products can be analyzed by various techniques, including SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting partners.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. chemimpex.com [chemimpex.com]

- 5. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Click Chemistry - Biosyntan GmbH [biosyntan.de]

- 8. Photocrosslinkable Unnatural Amino Acids Enable Facile Synthesis of Thermoresponsive Nano- to Micro-gels of Intrinsically Disordered Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for Boc-D-4-azidophenylalanine

An In-Depth Technical Guide to the Stability and Storage of Boc-D-4-azidophenylalanine

Introduction: The Critical Role of a Versatile Building Block

In the landscape of modern peptide synthesis and drug development, unnatural amino acids (UAAs) are indispensable tools for creating novel therapeutics with enhanced properties. Boc-D-4-azidophenylalanine is a premier example of such a building block, merging three key structural features: a D-configuration for proteolytic resistance, an acid-labile Boc protecting group for streamlined synthesis, and a bioorthogonal azido moiety for "click" chemistry applications.[1][2] Its utility in peptide synthesis, bioconjugation, and protein labeling is well-established.[1] However, the very features that make this compound so versatile—particularly the energetic azide group—also necessitate a rigorous understanding of its stability and handling requirements. This guide provides an in-depth analysis of the factors governing the stability of Boc-D-4-azidophenylalanine, offering field-proven protocols to ensure its integrity, reproducibility in experiments, and, most importantly, the safety of the researchers handling it.

Molecular Profile and Inherent Stability

The stability of Boc-D-4-azidophenylalanine is best understood by examining its constituent parts: the tert-butyloxycarbonyl (Boc) group, the D-phenylalanine core, and the para-azido functional group.

-

The Boc Protecting Group: The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions. It is resistant to most nucleophiles, bases, and catalytic hydrogenolysis, making it compatible with many synthetic steps.[][4][5] Its primary vulnerability is its lability under mild acidic conditions, such as with trifluoroacetic acid (TFA), which cleanly removes it to yield CO2 and isobutylene.[][6] This predictable reactivity is fundamental to its role as a protecting group.

-

The D-Phenylalanine Scaffold: The D-configuration of the alpha-amino acid provides a crucial advantage for in-vivo applications by conferring significant resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids.

-

The 4-Azido Functional Group: The azide (–N₃) is an energy-rich functional group that demands the most stringent handling precautions.[7] Organic azides can be sensitive to external energy sources like heat, light, friction, and shock, which can lead to violent decomposition.[8] The stability of an organic azide can be estimated using two general guidelines:

-

Carbon to Nitrogen Ratio (C/N): For Boc-D-4-azidophenylalanine (C₁₄H₁₈N₄O₄), the ratio of carbon atoms (14) to nitrogen atoms in the energetic azide group (3) is 14:3, or approximately 4.7. This ratio is well above the cautionary threshold where the number of nitrogen atoms approaches or exceeds the number of carbon atoms.[7][8]

-

The "Rule of Six": This rule suggests that a compound is relatively safe if there are at least six carbon atoms for each energetic functional group.[8] With 14 carbons diluting a single azide group, Boc-D-4-azidophenylalanine comfortably satisfies this criterion.

-

While these rules suggest relative stability for handling, it is crucial to recognize that the deprotected amino acid, 4-azido-phenylalanine, has been documented to exhibit explosive characteristics, with a decomposition exotherm beginning at 124 °C.[9][10] The Boc group appears to confer additional stability, but this underscores the inherent hazard of the azide moiety.

Optimal Storage and Handling Protocols

Proper storage is paramount to prevent degradation and ensure safety. Recommendations from suppliers and safety guidelines converge on cold, dark, and dry conditions.

Quantitative Storage Recommendations

| Parameter | Condition | Rationale | Source(s) |

| Long-Term Storage | -20°C | Minimizes thermal degradation of the azide group and slows general decomposition. Preserves shelf life for years. | [11][12][13] |

| Short-Term Storage | 0-8°C | Suitable for material in active use over days or weeks. | [1][2] |

| Light Exposure | Store in amber vials or protect from light | The azide group is photosensitive and can decompose upon UV exposure. Aromatic systems can also be light-sensitive. | [14][15][16] |

| Atmosphere | Store under inert gas (Argon or Nitrogen) | While not always mandatory for the solid, it is best practice to prevent long-term oxidation and moisture contact. | [17] |

| Moisture | Store in a desiccator or with desiccant | Prevents hydrolysis and potential microbial growth, especially once the container is opened. | [18] |

Experimental Workflow: From Receipt to Use

The following diagram and protocol outline a self-validating system for handling Boc-D-4-azidophenylalanine to maintain its integrity.

Caption: Workflow for handling Boc-D-4-azidophenylalanine.

Step-by-Step Handling Protocol

-

Receiving and Inspection: Upon receipt, verify that the container seal is intact. Note the product's appearance, which should be an off-white to pale yellow powder.[1][2]

-

Logging: Immediately log the compound into your chemical inventory, noting the manufacturer, lot number, and date of receipt.

-

Long-Term Storage: For unopened containers, store at -20°C in a dark, dry environment.[12][]

-

Equilibration: Before opening, place the container in a desiccator and allow it to warm to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder.

-

Weighing: Conduct weighing in a well-ventilated area or fume hood. Crucially, do not use metal spatulas or utensils , as contact with metals can form highly unstable and shock-sensitive metal azides.[14][15] Use ceramic, plastic, or glass implements.

-

Returning to Storage: Tightly reseal the container, purge with an inert gas like argon if possible, and return to the appropriate storage condition (-20°C or 0-8°C).

Degradation Pathways and Hazard Management

Understanding potential degradation pathways is key to troubleshooting experiments and ensuring safety.

Caption: Primary degradation pathways for the compound.

-

Acid-Catalyzed Deprotection: Exposure to acidic conditions (e.g., residual TFA from peptide cleavage) will cleave the Boc group, exposing the free amine.[] This is typically a desired reaction in synthesis but constitutes degradation if unintended.

-

Azide Decomposition (Hazard Focus): This is the most significant safety concern.

-

Thermal: Avoid heating the solid compound. As noted, the deprotected analog shows explosive decomposition starting at 124 °C.[9] While the Boc-protected form is more stable, it should never be heated unnecessarily.

-

Photochemical: Phenyl azides can be photolyzed by UV light to form highly reactive nitrenes.[20][21] All work should be done with protection from direct light.

-

Mechanical/Shock: Avoid grinding the material or subjecting it to shock.[7][8]

-

-

Azide Reduction: The azide group can be reduced to an amine by common laboratory reducing agents (e.g., DTT, TCEP) and can also be reduced intracellularly in cell-based applications.[22] This chemical transformation removes the "click" handle and can lead to failed conjugations. This reduction is a known issue, with studies showing it can decrease the yield of functional azide-containing proteins.[22]

Solution Preparation and Stability

Once dissolved, the stability of Boc-D-4-azidophenylalanine changes. The solid is generally insoluble in water at neutral pH but can be dissolved in organic solvents like DMSO or DMF, or in aqueous solutions with pH adjustments.[21]

Protocol for Stock Solution Preparation (100 mM in DMSO)

-

Calculate Mass: Determine the mass of Boc-D-4-azidophenylalanine (MW: 306.32 g/mol ) required for your desired volume and concentration.

-

Weigh Solid: Following the handling protocol in Section 2, weigh the solid into an appropriate vial.

-

Dissolve: Add the calculated volume of fresh, anhydrous DMSO. Vortex or sonicate gently until fully dissolved.

-

Aliquot and Store: Dispense the solution into single-use aliquots in amber microcentrifuge tubes. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[11]

-

Quality Control: Avoid repeated freeze-thaw cycles, which can degrade the compound.[23] If a solution appears cloudy or discolored after thawing, it should be discarded.

Conclusion

Boc-D-4-azidophenylalanine is a powerful reagent for chemical biology and drug discovery. Its effective use is fundamentally linked to a respect for its chemical properties. The stability of the compound hinges on meticulous control of its environment: protection from heat, light, acid, moisture, and physical shock . By implementing the storage, handling, and solution preparation protocols outlined in this guide, researchers can ensure the integrity of their material, the reproducibility of their results, and a safe laboratory environment.

References

-

University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health and Safety. [Link]

-

Stanford University. Information on Azide Compounds. Environmental Health & Safety. [Link]

-

University of California, Riverside. (2019). Azide Compounds. Environmental Health and Safety. [Link]

-

University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry & Chemical Biology. [Link]

-

University of Washington. Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]

-

baseclick GmbH. 4-Azido-L-phenylalanine. baseclick GmbH. [Link]

-

Zoeller, J. (2012). How long can one store amino acids at room temperature? Quora. [Link]

-

Tang, D. et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biomedical Research and Clinical Practice. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Farias, R. R. et al. (2020). Are diazides really dangerous compounds under ordinary conditions? Tetrahedron Letters. [Link]

-

Genta, M. et al. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. [Link]

-

Ragnarsson, U. & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews. [Link]

-

Giezen, A. et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]

-

Richardson, M. B. et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2015). Why are amino acids stable at room temperature for long time but peptides are not? ResearchGate. [Link]

-

Escher, E. & Schwyzer, R. (1974). p-Nitrophenylalanine, p-azidophenylalanine, m-azidophenylalanine, and o-nitro-p-azido-phenylalanine as photoaffinity labels. FEBS Letters. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Lee, Y. T. et al. (2009). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (2016). Best way to dissolve 4-azido-L-Phenylalanine to add it to E.coli culture? ResearchGate. [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: Boc-Phe(4-NH2)-OH. AAPPTec. [Link]

-

PubChem. Boc-4-azido-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

Richardson, M. B. et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. The Journal of Organic Chemistry. [Link]

-

Richardson, M. B. et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. Semantic Scholar. [Link]

-

Arranz-Gibert, P. et al. (2021). Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. Cell Chemical Biology. [Link]

-

PubChem. p-Azido-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

Reddy, T. R. et al. (2015). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. ChemBioChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 4-Azido-L-phenylalanine [baseclick.eu]

- 13. bachem.com [bachem.com]

- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. quora.com [quora.com]

- 18. researchgate.net [researchgate.net]

- 20. p-Nitrophenylalanine, p-azidophenylalanine, m-azidophenylalanine, and o-nitro-p-azido-phenylalanine as photoaffinity labels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. vectorlabs.com [vectorlabs.com]

- 22. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-D-4-azidophenylalanine in Bioorthogonal Chemistry

Introduction: Precision Chemistry in Living Systems

Bioorthogonal chemistry is a field that provides tools for studying biomolecules in their native environments with minimal interference to biological processes.[1][2][3][4] Coined by Carolyn Bertozzi, the term describes chemical reactions that can proceed within the complex milieu of a living system without cross-reacting with endogenous functional groups.[1][5] This approach has revolutionized fields from drug discovery to molecular imaging by allowing scientists to "click" molecules together with high specificity and efficiency, a concept central to "click chemistry".[2][3][6]

At the heart of many bioorthogonal strategies is the use of non-canonical amino acids (ncAAs) that carry unique chemical "handles." One such powerful building block is Boc-D-4-azidophenylalanine (Boc-D-AzF) . This guide provides an in-depth look at the core principles, applications, and experimental methodologies surrounding this versatile amino acid derivative for researchers, scientists, and drug development professionals.

The Unique Advantages of Boc-D-4-azidophenylalanine

Boc-D-AzF is a synthetic derivative of the amino acid phenylalanine, engineered with three key features that make it exceptionally useful in bioorthogonal applications:

-

The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group protects the alpha-amino function, a standard and essential feature for its use in stepwise solid-phase peptide synthesis (SPPS), preventing unwanted reactions during peptide chain assembly.[7][8]

-

The D-Configuration : Unlike the 20 common L-amino acids found in nature, Boc-D-AzF is a D-amino acid. Peptides incorporating D-amino acids exhibit enhanced metabolic stability because they are resistant to degradation by proteases, which are evolved to recognize L-amino acids.[9][10][11] This increased stability can significantly prolong the half-life of peptide-based therapeutics in biological systems.[9][10]

-

The Azido (N₃) Group : The azide group is the linchpin of its bioorthogonal utility. It is a small, abiotic functional group that is virtually absent in biological systems, making it an ideal chemical reporter.[5][12] It serves as a stable and inert "handle" that can be specifically targeted by a reaction partner, most commonly an alkyne, through highly selective cycloaddition reactions.[7][12]

Core Bioorthogonal Applications of Boc-D-AzF

The primary utility of Boc-D-AzF is to install a latent azide handle at a specific position within a peptide or protein. Once incorporated, this handle can be covalently modified using one of two main "click" chemistry pathways.

Site-Specific Incorporation into Proteins

To utilize Boc-D-AzF, it must first be incorporated into the polypeptide chain. The most common and precise method for this in living cells is through genetic code expansion , often using amber (UAG) stop codon suppression.[13][14][] This technique involves an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the unnatural amino acid (in this case, 4-azido-L-phenylalanine, the deprotected form) and directs its insertion at a UAG codon deliberately placed in the gene of interest.[16][17] This allows for the production of a homogenous pool of proteins with the azide handle at a single, defined site.[13]

Bioorthogonal Ligation Reactions

Once the azido group is incorporated, it can undergo highly specific ligation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a rapid and high-yielding cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I) ions.[][19][20] This reaction forms a stable 1,4-disubstituted triazole linkage.[20] While extremely efficient for in vitro applications like labeling purified proteins or in materials science, the requirement for a copper catalyst, which can be toxic to living cells, generally limits its use in live-cell imaging.[1][21]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of copper, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[1][4] This reaction is a cornerstone of modern bioorthogonal chemistry.[22][] SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with an azide without the need for a catalyst.[24] The driving force for the reaction is the relief of ring strain in the cyclooctyne as it forms a stable triazole product.[] This copper-free approach is highly biocompatible and has become the gold standard for labeling biomolecules in living cells and organisms.[4][22][]

Data Presentation and Properties

Table 1: Physicochemical Properties of Boc-L-4-azidophenylalanine

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₄O₄ | [25] |

| Molecular Weight | 306.32 g/mol | [25] |

| Appearance | White to yellow solid | [] |

| Solubility | Soluble in DMSO, Water | [] |

| IUPAC Name | (2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [25] |

| CAS Number | 33173-55-6 | [25] |

Note: Data presented is for the L-enantiomer, as it is more commonly cataloged. Properties for the D-enantiomer are identical except for optical rotation.

Table 2: Comparison of Key Bioorthogonal Ligation Reactions

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, DIBO) |

| Catalyst Required | Yes (Copper (I)) | No |

| Biocompatibility | Limited due to copper toxicity | High; widely used in living systems |

| Reaction Rate | Very Fast | Fast, but dependent on the specific strained alkyne used |

| Primary Use Case | In vitro bioconjugation, materials science | Live-cell imaging, in vivo labeling, targeted drug delivery |

Experimental Protocols & Methodologies

Visualization of Experimental Workflow

Caption: General workflow for protein labeling using Boc-D-AzF.

Protocol 1: Site-Specific Incorporation of 4-Azidophenylalanine (AzF)

This protocol provides a generalized methodology for incorporating AzF into a protein of interest (POI) in E. coli using an amber suppressor tRNA/tRNA synthetase system.

Materials:

-

Plasmid encoding POI with an amber (UAG) codon at the desired site.

-

Plasmid encoding the orthogonal AzF-tRNA synthetase (AzFRS) and its corresponding suppressor tRNA (e.g., pEVOL-pAzF).

-

Chemically competent E. coli strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) agar plates and broth with appropriate antibiotics.

-

Boc-L-4-azidophenylalanine or 4-Azido-L-phenylalanine.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

L-arabinose.

Methodology:

-

Transformation: Co-transform the POI plasmid and the pEVOL-pAzF plasmid into chemically competent E. coli. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics. Grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction:

-

Add L-arabinose to a final concentration of 0.2% (w/v) to induce expression of the AzFRS/tRNA pair.

-

Simultaneously, add 4-Azido-L-phenylalanine to a final concentration of 1 mM.

-

Incubate for 15 minutes at 37°C with shaking to allow for uptake of the unnatural amino acid.

-

-

Protein Expression: Induce expression of the POI by adding IPTG to a final concentration of 0.5 mM.

-

Incubation: Reduce the temperature to 20°C and continue to express the protein for 16-20 hours with shaking.

-

Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the AzF-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol 2: SPAAC Labeling of an AzF-Containing Protein

This protocol describes the labeling of the purified AzF-containing protein with a fluorescent probe functionalized with a strained alkyne (e.g., DBCO-PEG4-5/6-TAMRA).

Materials:

-

Purified AzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

-

DBCO-functionalized fluorescent probe (e.g., DBCO-TAMRA) dissolved in DMSO.

-

Size-exclusion chromatography column for purification.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, add the purified AzF-containing protein to a final concentration of 10-50 µM.

-

From a 10 mM stock solution in DMSO, add the DBCO-probe to the protein solution to achieve a 5- to 10-fold molar excess. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For more challenging labeling, the reaction can be left overnight at 4°C.

-

Purification: Remove the unreacted, excess fluorescent probe by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization:

-

SDS-PAGE: Analyze the purified, labeled protein alongside an unlabeled control. The labeled protein should show a fluorescent band when imaged with an appropriate scanner.

-

Mass Spectrometry (ESI-MS): Confirm the covalent modification by analyzing the mass of the labeled protein. The observed mass should correspond to the mass of the protein plus the mass of the DBCO-probe.

-

Visualization of SPAAC Mechanism

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Safety and Handling Considerations

Organic azides are high-energy compounds and should be handled with care.[27] While Boc-D-AzF is generally considered stable, the deprotected amino acid poses a greater risk of explosive decomposition, particularly at elevated temperatures.[27]

-

Handling: Avoid shock, friction, and heat. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[28][29]

-

Storage: Store in a cool, dark, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[28][29]

-

Disposal: Dispose of waste according to local regulations for energetic materials.

Conclusion

Boc-D-4-azidophenylalanine is a uniquely powerful tool in the arsenal of chemical biologists and drug development professionals. Its combination of a stable D-amino acid core, a versatile Boc protecting group for synthesis, and a bioorthogonal azide handle enables the precise, site-specific modification of peptides and proteins. By leveraging robust and efficient ligation chemistries like SPAAC, researchers can attach a vast array of probes, drugs, and other functionalities to biomolecules, opening new avenues for understanding complex biological systems and designing next-generation therapeutics.

References

- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? LifeTein.

- Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. (2024, December 31). European Journal of Chemistry.

- Research review on bioorthogonal chemistry and click chemistry. (2025, November 19).

- Bioorthogonal chemistry: A review of its diverse applications in science. (2022, September 22). CAS.org.

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.

- CD Formulation. D-Amino Acid-Containing Peptide Synthesis.

- Nikić, I., & van der Wel, N. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology, 16(12), 2854–2867.

- Kim, J. H., et al. (2020). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. Methods in Molecular Biology, 2134, 137-151.

- Marchesan, S., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 18(21), 1833-1840.

- Marchesan, S., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.

- Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials (pp. 174-216). Royal Society of Chemistry.

- PubChem. Boc-4-azido-L-phenylalanine.

- Chem-Impex International. Boc-4-azido-D-phenylalanine. Chem-Impex.

- Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction kinetics.

- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.

- BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.

- Dommerholt, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Journal of the American Chemical Society, 132(45), 15769-15772.

- Chem-Impex International. Boc-4-azido-L-phenylalanine. Chem-Impex.

- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.

- Hein, J. E., et al. (2011). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. ACS Chemical Biology, 6(12), 1355-1361.

- Wang, Y., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 39(7), 1873-1886.

- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.

- Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Accounts of Chemical Research, 44(9), 666–676.

- Diez-Gonzalez, S., & Nolan, S. P. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 27(17), 4341–4345.

- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.

- AAPPTec, LLC. (n.d.).

- Fisher Scientific. (2009, September 22). Safety Data Sheet: BOC-L-Phenylalanine. Fisher Scientific.

- Flanagan, J. J., et al. (2009). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 15(5), 897-909.

- Signs, M. W., et al. (2018). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. The Journal of Physical Chemistry B, 122(39), 9111–9119.

- BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.

- Li, Y., et al. (2022). Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents.

- BOC Sciences. CAS 33173-53-4 4-Azido-L-phenylalanine. BOC Sciences.

- The Royal Society of Chemistry. (n.d.). Experimental Procedure. The Royal Society of Chemistry.

- Chen, Y., et al. (2018). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysical Reports, 4(2), 67-80.

- Chen, J., et al. (2023). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Biochemical Society Transactions, 51(3), 1071-1082.

- Bioorthogonal chemistry. (n.d.).

- McKay, C. S., & Finn, M. G. (2023). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Cell, 186(16), 3365-3383.

- Coin, I., et al. (2021). Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. Journal of the American Chemical Society, 143(32), 12586–12597.

- Peters, E. C., et al. (2001). A novel multifunctional labeling reagent for enhanced protein characterization with mass spectrometry. Rapid Communications in Mass Spectrometry, 15(24), 2387-2392.

- BenchChem. (2025). Applications of Boc-D-4-aminomethylphenylalanine in Drug Discovery. BenchChem.

- Wikipedia. Bioorthogonal chemistry. Wikipedia.

- Salveson, P. J., et al. (2015). Micelle-Enhanced Bioorthogonal Labeling of Genetically Encoded Azido Groups on the Lipid-Embedded Surface of a GPCR.

- Li, Y., et al. (2014). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS PharmSciTech, 15(4), 811-821.

- Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(11), 2419-2429.

- Genetic incorporation of AZF and validation of its site-specificity. (n.d.).

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lifetein.com [lifetein.com]

- 10. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. | Semantic Scholar [semanticscholar.org]

- 17. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. moodle2.units.it [moodle2.units.it]

- 20. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 24. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Boc-4-azido-L-phenylalanine | C14H18N4O4 | CID 11243693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. peptide.com [peptide.com]

- 29. fishersci.com [fishersci.com]

The Azido Handle: A Technical Guide to Unlocking Protein Function with Unnatural Amino Acids

Foreword: Beyond the Canonical 20

The central dogma of molecular biology, elegant in its depiction of information flow from DNA to protein, is built upon a 20-amino-acid alphabet. While this canonical set provides the diversity for life as we know it, it also represents a boundary. What if we could expand this alphabet? The introduction of unnatural amino acids (UAAs) into proteins, a cornerstone of modern chemical biology, allows us to do just that. It enables the precise installation of chemical functionalities not provided by nature, transforming proteins into bespoke tools for research, diagnostics, and therapeutics.[1][]

Among the repertoire of UAAs, those containing the azido group (–N₃) have emerged as exceptionally powerful. The azide is small, stable, and, most importantly, bioorthogonal—it is virtually absent in biological systems and does not react with native functional groups.[3][4] This unique reactivity allows for highly specific chemical modifications of proteins in complex environments, including living cells.[3][5]

This guide provides an in-depth exploration of azido-containing UAAs for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explain the underlying principles and strategic considerations behind their use, empowering you to rationally design experiments and unlock new avenues of discovery.

The Core Principle: Site-Specific Incorporation of the Azido-UAA

The power of an azido-UAA lies in its precise placement within a protein's primary sequence. Random modification, for example, via NHS-ester chemistry targeting lysine residues, results in a heterogeneous mixture of products, compromising both analytical resolution and therapeutic efficacy.[6][7] Site-specific incorporation overcomes this fundamental limitation. The most robust and widely adopted method for achieving this in living cells is the genetic expansion of the codon table, primarily through amber stop codon suppression .[7][8]

Mechanism of Amber Suppression

This technique hijacks the cellular translation machinery. The amber stop codon, UAG, which normally signals the termination of protein synthesis, is repurposed to encode the azido-UAA.[8] This requires two engineered, orthogonal components that function independently of the host cell's own machinery:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to exclusively recognize and charge a specific azido-UAA.[9]

-

An Orthogonal tRNA: This tRNA, with an anticodon (CUA) that recognizes the UAG codon, is specifically charged by the engineered aaRS but not by any of the host's native synthetases.[9]

When these two components are introduced into a host cell (e.g., E. coli or mammalian cells) along with a gene of interest containing a UAG codon at a desired position, the ribosome pauses at the UAG site. Instead of a release factor binding and terminating translation, the orthogonal tRNA, charged with the azido-UAA, binds and incorporates the UAA into the growing polypeptide chain.[8][10]

Figure 1: Workflow for amber stop codon suppression to incorporate an azido-UAA.

Key Experimental Considerations

-

Choice of UAA: The selection depends on the application. para-azido-L-phenylalanine (pAzF or Azi) is widely used for both bioorthogonal ligation and photocrosslinking due to its structural similarity to natural phenylalanine.[7][11] Azido-lysine derivatives (e.g., Nε-Azido-L-Lysine) provide a longer, more flexible linker arm, which can be advantageous for conjugating bulky molecules.[6][12]

-

Expression System: The choice between prokaryotic (E. coli) and mammalian systems depends on the protein of interest, particularly its post-translational modification requirements. Efficient amber suppression systems have been developed for both.[10][13]

-

Efficiency of Incorporation: The efficiency is highly dependent on the location of the UAG codon within the gene and the surrounding nucleotide sequence.[13] It is often necessary to screen multiple sites to find one that provides a high yield of the full-length, modified protein.

The Bioorthogonal Toolkit: Chemistries of the Azide Group

Once the azido-UAA is incorporated, it serves as a chemical handle for a suite of highly specific "bioorthogonal" reactions. These reactions proceed efficiently under physiological conditions (neutral pH, aqueous environment) without interfering with native cellular processes.[3][5][14]

The "Click" Chemistry Reactions: Azide-Alkyne Cycloadditions

The most prominent reactions involving azides are cycloadditions with alkynes to form a stable triazole linkage.

The CuAAC reaction is the prototypical "click" reaction. It is extremely efficient and high-yielding, forming a 1,4-disubstituted triazole.[15][][17]

-

Mechanism: A copper(I) catalyst activates a terminal alkyne, making it susceptible to cycloaddition with an azide.

-

Causality: The high kinetic rate and reliability make CuAAC an excellent choice for in vitro applications, such as labeling purified proteins or preparing antibody-drug conjugates (ADCs).[18] However, the requirement for a copper catalyst, which is toxic to living cells, largely precludes its use for in vivo labeling.[18][19]

To overcome the toxicity of copper, SPAAC was developed. This reaction uses a cyclooctyne (an eight-membered ring containing an alkyne), where the high ring strain activates the alkyne for reaction with an azide without the need for a catalyst.[20][21][22]

-

Mechanism: The geometric strain of the cyclooctyne ring lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed spontaneously.

-

Causality: The absence of a toxic catalyst makes SPAAC the gold standard for live-cell imaging and in vivo applications.[20][23][24] While generally slower than CuAAC, the development of more reactive cyclooctyne derivatives (e.g., dibenzocyclooctynes, DBCO) has significantly improved reaction kinetics.[21][23]

Figure 2: Comparison of CuAAC and SPAAC bioorthogonal reactions.

Staudinger Ligation

An alternative to click chemistry is the Staudinger ligation, which occurs between an azide and a specifically engineered phosphine.[25][26][]

-

Mechanism: The reaction between the azide and a triarylphosphine bearing an ortho-ester trap results in the formation of a stable amide bond.[26][28] A "traceless" version of this reaction leaves no residual atoms from the phosphine reagent, which is particularly useful in peptide and protein synthesis.[25]

-

Causality: The Staudinger ligation is completely metal-free and was one of the first bioorthogonal reactions applied in living systems.[4][] While highly effective, its reaction kinetics are generally slower than modern SPAAC reactions, which has led to SPAAC becoming more prevalent for many applications.[14] However, it remains a valuable tool, especially for applications where the triazole linkage formed by click chemistry is undesirable.

Core Applications in Research and Drug Development

The ability to precisely modify proteins with azido-UAAs has revolutionized numerous fields.

Cellular and In Vivo Imaging

By using SPAAC to attach a fluorescent dye to a target protein containing an azido-UAA, researchers can visualize protein localization, trafficking, and dynamics in living cells with high specificity.[20][29][30] This approach avoids the potential artifacts associated with large fluorescent protein tags (like GFP), which can sometimes perturb protein function or localization. The site-specific nature ensures that each protein is labeled with a single fluorophore at a defined location.[7]

Proteomics and Target Identification

Azido-UAAs can be used to tag and identify newly synthesized proteins in a cell or organism.[4][31] For example, an azido-methionine analog like azidohomoalanine (AHA) can be metabolically incorporated into proteins in place of methionine.[23] These tagged proteins can then be isolated from complex cell lysates using a corresponding alkyne-biotin probe via click chemistry, followed by enrichment on streptavidin beads and identification by mass spectrometry.

Studying Protein-Protein Interactions via Photocrosslinking

Aryl azide-containing UAAs, such as pAzF, are photoreactive.[32][33] Upon exposure to UV light (~365 nm), the aryl azide forms a highly reactive nitrene intermediate.[32][34] This nitrene will rapidly and indiscriminately insert into nearby C-H or N-H bonds, forming a covalent crosslink with any interacting proteins or biomolecules that are in close proximity.[33][34]

-

Causality: This "zero-distance" crosslinking provides high-resolution information about direct protein interaction interfaces within the native cellular environment. By incorporating pAzF at various positions within a protein of interest, one can map the binding surface of its interaction partners.[34][35]

Drug Development: Engineering Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that use an antibody to deliver a potent cytotoxic drug specifically to cancer cells. A critical parameter for ADC efficacy and safety is the drug-to-antibody ratio (DAR). Traditional conjugation methods that target lysine or cysteine residues produce heterogeneous mixtures with varying DARs.[7]

By incorporating an azido-UAA into a specific site on the antibody, a homogenous population of ADCs can be produced via click chemistry, each with a precisely defined DAR.[6] This leads to improved pharmacokinetics, a better therapeutic window, and a more predictable safety profile.[]

Protocols and Methodologies

Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in Mammalian Cells

This protocol provides a general workflow for incorporating pAzF into a target protein using amber suppression.

-

Plasmid Design and Preparation:

-

Clone the gene for your protein of interest (POI) into a mammalian expression vector.

-

Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired site for pAzF incorporation.

-

Obtain a second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pAzF (e.g., pEVOL-pAzF).[36]

-

Prepare high-quality, endotoxin-free plasmid DNA for both vectors.

-

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293T) in standard growth medium (e.g., DMEM with 10% FBS).

-

Co-transfect the cells with the POI-TAG plasmid and the pEVOL-pAzF plasmid using a suitable transfection reagent.

-

-

pAzF Supplementation and Protein Expression:

-

24 hours post-transfection, replace the standard growth medium with medium supplemented with p-Azido-L-phenylalanine. A typical final concentration is 1-2 mM.[33]

-

Allow the cells to grow for an additional 24-48 hours to express the POI containing pAzF.

-

-

Verification of Incorporation:

-

Harvest the cells and prepare a cell lysate.

-

Confirm expression of the full-length protein via Western blot using an antibody against your POI or an epitope tag. Successful incorporation will result in a band at the expected full-length molecular weight, which will be absent in control cells grown without pAzF.

-

For definitive confirmation, the protein can be purified and analyzed by mass spectrometry.

-

Protocol 2: SPAAC Labeling of an Azido-Protein with a DBCO-Fluorophore in Live Cells

This protocol describes the labeling of a pAzF-containing protein expressed on the cell surface.

-

Cell Preparation:

-

Culture and transfect cells to express your azido-containing POI as described in Protocol 1.

-

Gently wash the cells twice with pre-warmed, serum-free medium or PBS to remove any residual pAzF.

-

-

Labeling Reaction:

-

Prepare a stock solution of a DBCO-conjugated fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in serum-free medium to a final concentration of 10-50 µM.

-

Incubate the cells with the DBCO-fluorophore solution at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically.

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with fresh medium or PBS to remove any unreacted probe.

-

The cells are now ready for visualization by fluorescence microscopy. Include control cells that do not express the azido-POI to assess background fluorescence.

-

Quantitative Data Summary

The choice of bioorthogonal reaction is often dictated by its kinetic performance. Below is a comparison of typical second-order rate constants for the most common reactions.

| Reaction | Reagents | Typical Rate Constant (M⁻¹s⁻¹) | Primary Use Case | Reference(s) |

| CuAAC | Azide + Terminal Alkyne | 100 - 1000 | In vitro conjugation, ADCs | [18] |

| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | 0.1 - 1.0 | Live-cell imaging, in vivo | [14][22] |

| Staudinger Ligation | Azide + Engineered Phosphine | 0.002 - 0.02 | In vitro and cell labeling | [14] |

Note: Rate constants can vary significantly based on the specific reagents, solvent, and temperature.

Conclusion and Future Outlook

Azido-containing unnatural amino acids represent a mature yet continually evolving technology. They provide a robust and versatile platform for the precise chemical modification of proteins, enabling applications from fundamental biological imaging to the development of next-generation protein therapeutics.[1][37] The ongoing development of novel azido-UAAs, more efficient orthogonal translation systems, and faster bioorthogonal reactions promises to further expand the capabilities of this powerful chemical biology tool. The ability to write new chemical functionalities into the language of life ensures that azido-UAAs will remain at the forefront of innovation in science and medicine.

References

- Deiters, A. (2010). Site-specific protein modification and labelling in vitro and in vivo. Current Opinion in Chemical Biology, 14(6), 771-777.

- Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806.

- Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger reaction. Science, 287(5460), 2007-2010.

- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[37][38][39]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

- Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.

-

Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. [Link]

-

Chetry, A. B. (2024). Cutting-Edge Bioorthogonal Chemistry: Innovations, Practical Applications, and Emerging Trends. European Journal of Chemistry, 15, 355-365. [Link]

-

Drienovská, I., & Roelfes, G. (2020). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 1(3), 183-201. [Link]

-

Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone Inc. [Link]

- Lee, K. J., Kang, D., & Park, H. S. (2015). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Accounts of chemical research, 48(3), 635–644.

-

baseclick GmbH. (n.d.). 6-Azido-L-lysine HCl. baseclick. [Link]

-

Zhang, C., et al. (2023). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in Molecular Biology. [Link]

-

Nilsson, B. L., Soellner, M. B., & Raines, R. T. (2003). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

- Serwa, R., et al. (2011). Site-Specific Modification of Proteins by the Staudinger-Phosphite Reaction.

-

Re-Scent, K. H., et al. (2019). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. RSC Advances. [Link]

-

White, C. W., & Boyd, S. L. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology. [Link]

-

Middle East Technical University. (2017). The preparation of azido amino acids and the application of native chemical ligation in the synthesis of. METU Open Access. [Link]

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

-